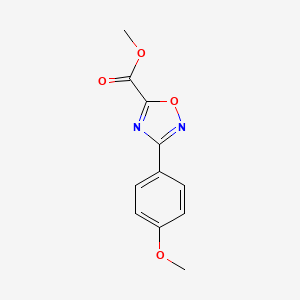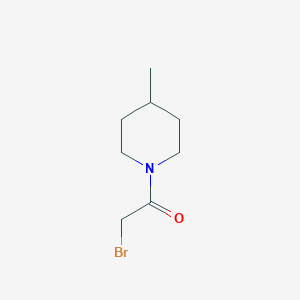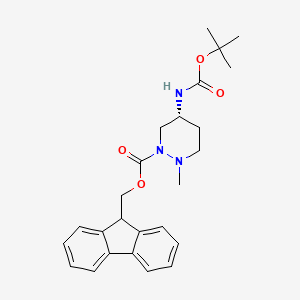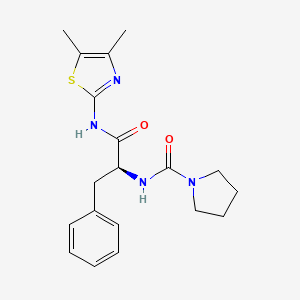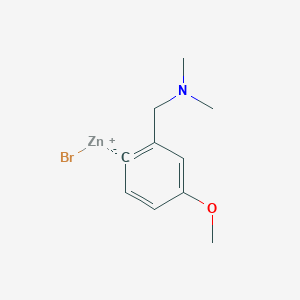
(2-((Dimethylamino)methyl)-4-methoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide typically involves the reaction of 2-((dimethylamino)methyl)-4-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-((dimethylamino)methyl)-4-methoxyphenyl bromide+Zn→(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the performance of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, and the reactions are conducted under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds are often found in pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and intermediates for various applications, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the coordination of the zinc atom with the reactant, which stabilizes the transition state and lowers the activation energy of the reaction.
Comparison with Similar Compounds
Similar Compounds
- (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc chloride
- (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc iodide
Uniqueness
Compared to its chloride and iodide counterparts, (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide offers a balance between reactivity and stability. The bromide ion is a better leaving group than chloride, making the compound more reactive in substitution reactions, while being less reactive than iodide, which can be beneficial in controlling reaction rates.
Properties
Molecular Formula |
C10H14BrNOZn |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(3-methoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14NO.BrH.Zn/c1-11(2)8-9-5-4-6-10(7-9)12-3;;/h4,6-7H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
SKMKFOKXXZDXFW-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CC1=[C-]C=CC(=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


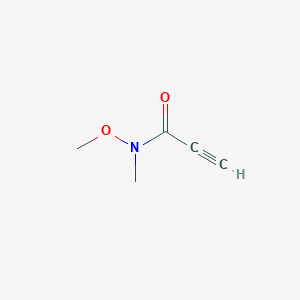
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
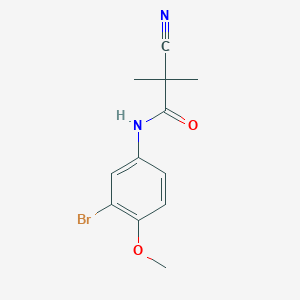
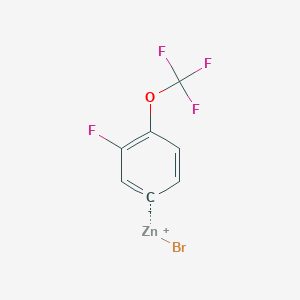
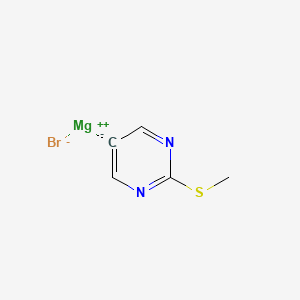
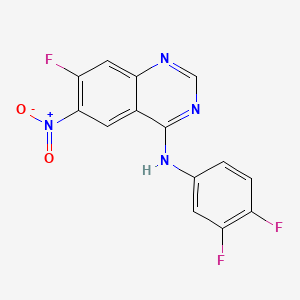
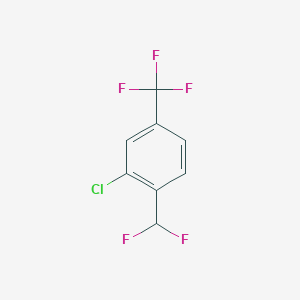
![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid](/img/structure/B14890890.png)
